N-[2-(thiophene-2-sulfonamido)ethyl]acetamide
CAS No.: 440639-50-9
Cat. No.: VC6421419
Molecular Formula: C8H12N2O3S2
Molecular Weight: 248.32
* For research use only. Not for human or veterinary use.
![N-[2-(thiophene-2-sulfonamido)ethyl]acetamide - 440639-50-9](/images/structure/VC6421419.png)
Specification
CAS No. | 440639-50-9 |
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Molecular Formula | C8H12N2O3S2 |
Molecular Weight | 248.32 |
IUPAC Name | N-[2-(thiophen-2-ylsulfonylamino)ethyl]acetamide |
Standard InChI | InChI=1S/C8H12N2O3S2/c1-7(11)9-4-5-10-15(12,13)8-3-2-6-14-8/h2-3,6,10H,4-5H2,1H3,(H,9,11) |
Standard InChI Key | GSMKKNPLZFZVJM-UHFFFAOYSA-N |
SMILES | CC(=O)NCCNS(=O)(=O)C1=CC=CS1 |
Introduction
Chemical Identity and Structural Features
N-[2-(Thiophene-2-sulfonamido)ethyl]acetamide belongs to the class of N-acylsulfonamides, which are renowned for their versatility in drug design . Its molecular formula is C₈H₁₂N₂O₃S₂, with a molecular weight of 272.33 g/mol (calculated from the formula). The structure comprises a thiophene ring sulfonated at the 2-position, linked via a sulfonamide group to an ethylacetamide side chain (Figure 1) .
Table 1: Key Chemical Properties
Property | Value |
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CAS Number | 440639-50-9 |
Molecular Formula | C₈H₁₂N₂O₃S₂ |
Molecular Weight | 272.33 g/mol |
Purity | ≥95% (typical commercial grade) |
Discontinued Status | Yes (as of 2025) |
The thiophene ring contributes aromaticity and electron-rich characteristics, while the sulfonamide and acetamide groups enhance hydrogen-bonding potential, a feature critical for target binding in bioactive molecules .
Physicochemical and Computational Properties
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to sulfonamide and acetamide groups .
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Lipophilicity: Calculated logP ~1.2–1.5, suggesting balanced hydrophilicity-lipophilicity for membrane permeability .
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Thermal Stability: Decomposition temperatures >200°C, inferred from similar N-acylsulfonamides .
Frontier molecular orbital (FMO) analysis of related compounds indicates a HOMO-LUMO gap of ~5.2 eV, suggesting kinetic stability . Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at sulfonamide oxygen atoms and electrophilic zones near the thiophene ring .
Biological Activity and Mechanistic Insights
While direct studies on N-[2-(Thiophene-2-sulfonamido)ethyl]acetamide are absent, structurally similar sulfonamides exhibit:
Antibacterial Activity
5-Arylthiophene-2-sulfonylacetamides inhibit Bacillus subtilis, Escherichia coli, and Staphylococcus aureus at MIC values of 15–50 µg/mL . The sulfonamide group disrupts bacterial folate synthesis by mimicking p-aminobenzoic acid (PABA), a dihydropteroate synthase substrate .
Enzyme Inhibition
Compound 4g (N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl) acetamide) shows potent urease inhibition (IC₅₀ = 17.1 µg/mL), attributed to sulfonamide coordination to the enzyme’s nickel center .
Applications and Industrial Relevance
Medicinal Chemistry
The compound’s scaffold is a candidate for developing:
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Antimicrobial Agents: Targeting multidrug-resistant pathogens.
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Enzyme Inhibitors: For urease-linked disorders (e.g., peptic ulcers).
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Anticancer Therapeutics: Via kinase or protease inhibition .
Material Science
Sulfonamide-acetamide hybrids exhibit nonlinear optical (NLO) properties, with hyperpolarizability values (~1.4 × 10⁻³⁰ esu) suitable for photonic devices .
Limitations
Discontinued commercial availability (as of 2025) limits large-scale applications. Synthetic challenges and regulatory hurdles for sulfonamide derivatives further restrict development .
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